Moxaprindine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

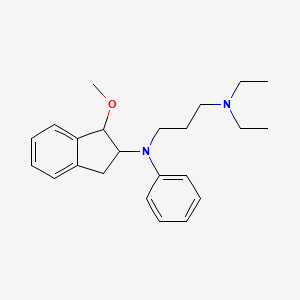

Moxaprindine is a promising antiarrhythmic drug used primarily for the treatment of ventricular arrhythmias. It is a derivative of aprindine and has shown significant efficacy in clinical settings . This compound is known for its ability to prolong the PR-interval, QRS-duration, QT-interval, and QTc-interval, making it effective in restoring normal sinus rhythm in patients with cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Moxaprindine is synthesized through a series of chemical reactions involving the starting material 1,3-propanediamine. The synthetic route includes the following steps:

N-alkylation: The reaction of 1,3-propanediamine with 2,3-dihydro-1-methoxy-1H-inden-2-yl chloride in the presence of a base such as sodium hydride.

N,N-diethylation: The resulting intermediate is further reacted with diethylamine to obtain the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch reactors: Utilized for the N-alkylation and N,N-diethylation steps.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pharmaceutical-grade this compound.

Chemical Reactions Analysis

Types of Reactions

Moxaprindine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the propanediamine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Scientific Research Applications

Moxaprindine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying antiarrhythmic agents and their interactions with cardiac tissues.

Biology: Investigated for its effects on cellular ion channels and electrophysiological properties.

Medicine: Clinically evaluated for its efficacy in treating ventricular arrhythmias and other cardiac conditions.

Industry: Utilized in the development of new antiarrhythmic drugs and formulations

Mechanism of Action

Moxaprindine exerts its effects by inhibiting voltage-gated sodium channels in cardiac cells. This inhibition prolongs the refractory period and slows down the conduction of electrical impulses, thereby stabilizing the cardiac rhythm. The molecular targets include the sodium channel protein type 5 subunit alpha and calmodulin .

Comparison with Similar Compounds

Moxaprindine is compared with other antiarrhythmic agents such as aprindine and lidocaine. While aprindine is its parent compound, this compound is less toxic and has a more favorable safety profile. Lidocaine, another antiarrhythmic agent, has a different mechanism of action and is primarily used for acute management of arrhythmias .

Similar Compounds

Aprindine: The parent compound of this compound with similar antiarrhythmic properties.

Lidocaine: A widely used antiarrhythmic agent with a different mechanism of action.

Procainamide: Another antiarrhythmic drug used for similar indications.

Biological Activity

Moxaprindine is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, research findings, and case studies.

Overview of this compound

This compound is classified as a benzenesulfonamide derivative. Its structure allows for various biological interactions, making it a subject of interest in pharmacological research. The compound's efficacy has been evaluated through multiple studies focusing on its anti-inflammatory, antimicrobial, and antioxidant properties.

1. Anti-Inflammatory Activity

This compound has shown significant anti-inflammatory effects in various experimental models. A study demonstrated that it inhibited carrageenan-induced paw edema in rats, with efficacy rates of 94.69%, 89.66%, and 87.83% at 1, 2, and 3 hours post-administration, respectively . This suggests a potent ability to reduce inflammation.

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound derivatives were assessed against common bacteria:

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | S. aureus | 6.45 |

These findings indicate that this compound could be effective in treating infections caused by these bacteria .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been explored, revealing its potential to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to its anti-inflammatory effects .

Case Study: In Vivo Evaluation

In a controlled study involving animal models, this compound was administered to assess its impact on inflammatory markers and oxidative stress levels. The results indicated a significant reduction in pro-inflammatory cytokines and an increase in antioxidant enzyme activities, supporting its therapeutic potential in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-Inflammatory Mediators: this compound appears to inhibit the production of inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Action: The compound disrupts bacterial cell wall synthesis or function, which is critical for its antimicrobial efficacy.

- Antioxidant Properties: By enhancing the activity of antioxidant enzymes, this compound helps mitigate oxidative damage within cells.

Properties

CAS No. |

53076-26-9 |

|---|---|

Molecular Formula |

C23H32N2O |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

N,N-diethyl-N'-(1-methoxy-2,3-dihydro-1H-inden-2-yl)-N'-phenylpropane-1,3-diamine |

InChI |

InChI=1S/C23H32N2O/c1-4-24(5-2)16-11-17-25(20-13-7-6-8-14-20)22-18-19-12-9-10-15-21(19)23(22)26-3/h6-10,12-15,22-23H,4-5,11,16-18H2,1-3H3 |

InChI Key |

QQGGXAOUSKREAE-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3 |

Canonical SMILES |

CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3 |

Key on ui other cas no. |

53076-26-9 |

Synonyms |

methoxyaprindine1,3-Propanediamine, N-(2,3-dihydro-1-methoxy-1H-inden-2-yl)-N',N'-diethyl-N-phenyl- moxaprindine N,N-diethyl-N'-(1-methoxy-2-indanyl)-N'-phenyl-1,3-propanediamine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.